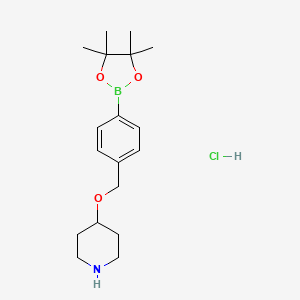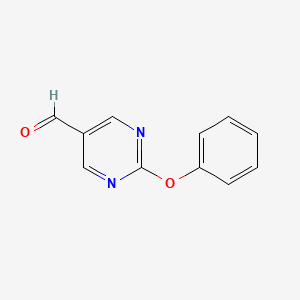
2-Phenoxypyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Phenoxypyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the preparation of 2-phenoxypyrimidine-5-carboxylic acid, which is then converted to the aldehyde form using reagents such as EDC and HOBt in DMF .
Análisis De Reacciones Químicas
2-Phenoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of pyrimidine derivatives can be achieved using oxidizing agents like potassium permanganate, which converts the 2-methyl group side chain to a carboxyl group . Substitution reactions involving pyrimidine derivatives often use reagents such as amidines and ketones under specific conditions to form substituted pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Phenoxypyrimidine-5-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyrimidine derivatives, including this compound, are known for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties . They are used in the development of new drugs and therapeutic agents targeting various diseases. Additionally, pyrimidine derivatives are employed in the synthesis of fused pyrimidines, which have applications in medicinal chemistry and drug discovery .
Mecanismo De Acción
The mechanism of action of 2-Phenoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some pyrimidine-based drugs function by blocking the molecular chaperone mediation, inducing autophagy, and leading to the degradation of specific proteins . This mechanism is crucial in the treatment of various diseases, including cancer and infectious diseases.
Comparación Con Compuestos Similares
2-Phenoxypyrimidine-5-carbaldehyde can be compared with other similar compounds, such as 4-aminopyrimidine-5-carbaldehyde and 2-phenoxypyrimidine-5-carboxylic acid. These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives .
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicinal chemistry. Its unique chemical properties and reactivity make it a valuable compound for the development of new therapeutic agents and the study of various biological processes.
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-phenoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-6-12-11(13-7-9)15-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
IMIDXRYOZBVWGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


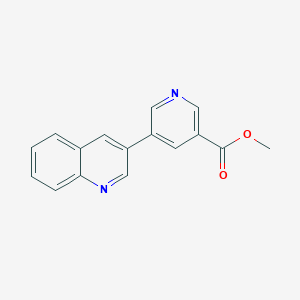
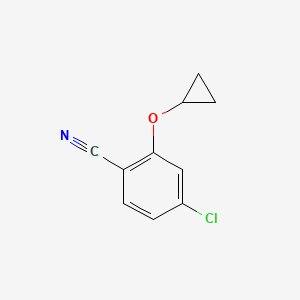
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

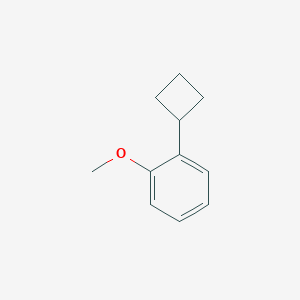
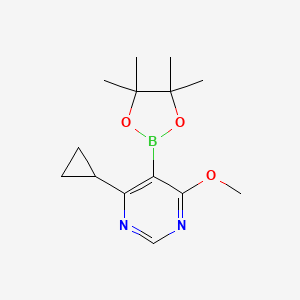
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
